molecular formula C23H20F2N3O4P B11071983 Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate

Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate

Cat. No.: B11071983
M. Wt: 471.4 g/mol
InChI Key: LSSWCHKFTCSSQO-UHFFFAOYSA-N
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Description

Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C with continuous stirring for several hours . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The compound’s fluorinated aromatic rings and pyrazolone core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate apart from similar compounds is its fluorinated aromatic rings, which enhance its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H20F2N3O4P

Molecular Weight

471.4 g/mol

IUPAC Name

4-[bis(2-fluorophenoxy)phosphorylamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H20F2N3O4P/c1-16-22(23(29)28(27(16)2)17-10-4-3-5-11-17)26-33(30,31-20-14-8-6-12-18(20)24)32-21-15-9-7-13-19(21)25/h3-15H,1-2H3,(H,26,30)

InChI Key

LSSWCHKFTCSSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NP(=O)(OC3=CC=CC=C3F)OC4=CC=CC=C4F

Origin of Product

United States

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